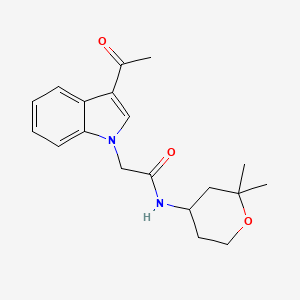![molecular formula C23H26N4O2 B12170451 (4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12170451.png)
(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core substituted with hydroxy and methyl groups, and a piperazine moiety linked to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions The initial step often includes the formation of the quinoline core through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline core and piperazine moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Piperazine derivatives: Compounds with piperazine moieties linked to various aromatic rings.
Uniqueness
(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other quinoline and piperazine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific domains
Eigenschaften
Molekularformel |
C23H26N4O2 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
5,7-dimethyl-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C23H26N4O2/c1-16-13-17(2)21-20(14-16)25-15-19(22(21)28)23(29)27-11-9-26(10-12-27)8-5-18-3-6-24-7-4-18/h3-4,6-7,13-15H,5,8-12H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
GMGGCZOPVDVNMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=NC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12170377.png)
![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B12170381.png)
![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12170385.png)


![1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide](/img/structure/B12170399.png)


![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B12170410.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12170418.png)

![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12170444.png)
![5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide](/img/structure/B12170450.png)

